4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

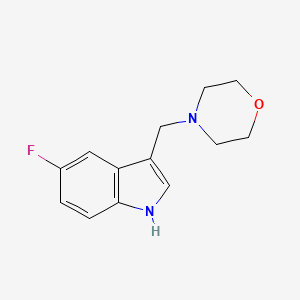

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is a chemical compound with the molecular formula C13H15FN2O It features a morpholine ring attached to a 5-fluoroindole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 5-fluoroindole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with 5-fluoroindole . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride as a base, followed by the desired nucleophile.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with indole structures exhibit promising anticancer properties. 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine may act as an inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that fluorinated indoles can enhance binding affinity to various biological targets, including those involved in tumor growth and metastasis .

Enzyme Inhibition

This compound has been implicated in the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a significant role in cholesterol metabolism. By modulating PCSK9 activity, this compound could contribute to lowering LDL cholesterol levels, thus presenting a potential therapeutic avenue for cardiovascular diseases .

Neurochemical Modulation

The morpholine component of the compound suggests possible interactions with neurochemical pathways. Similar compounds have been studied for their effects on neurotransmitter systems, indicating that this compound may influence neuropharmacological activities such as mood regulation and cognition enhancement .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be made:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | 0.96 | Contains a dimethylamine instead of morpholine |

| (6-Fluoro-1H-indol-3-yl)methanamine | 0.94 | Lacks the morpholine moiety |

| 5-Fluoro-2,3-dimethyl-1H-indole | 0.86 | Dimethyl substitution on the indole |

| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | 0.80 | Contains a methyl group on the indole |

This table illustrates how the specific morpholine linkage and fluorinated indole structure contribute to distinct biological activities compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

Antimicrobial Studies

In vitro studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have been evaluated for their minimum inhibitory concentrations (MIC) against bacterial strains, revealing promising results .

Cytotoxicity Assessments

Cytotoxicity assays conducted on human cell lines have demonstrated that certain concentrations of this compound do not exhibit substantial cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

作用機序

The mechanism of action of 4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. For example, it may target enzymes or receptors involved in cell signaling, leading to changes in cellular function .

類似化合物との比較

Similar Compounds

- 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

- 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine

- 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

Uniqueness

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is unique due to the presence of the fluorine atom at the 5-position of the indole ring. This fluorine substitution can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its non-fluorinated counterparts .

生物活性

4-((5-Fluoro-1H-indol-3-yl)methyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a morpholine ring linked to a 5-fluoro-1H-indole moiety through a methylene bridge, which may enhance its pharmacological properties. The presence of fluorine is particularly significant as it can influence the compound's solubility, metabolic stability, and binding affinity to various biological targets.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound's molecular framework allows it to interact with biological systems effectively, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that fluorinated indoles can enhance binding affinity to proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism and has implications in cancer biology .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| Compound 12 | HeLa | 7.01 | Topoisomerase II inhibition |

| Compound 13 | MCF-7 | 8.55 | Cell cycle arrest |

Neurochemical Modulation

Compounds with similar structures have been explored for their neurochemical activity. The interaction of such compounds with neurotransmitter receptors suggests potential therapeutic applications in treating neurodegenerative diseases and mood disorders. The specific mechanisms often involve modulation of serotonin and dopamine pathways.

Synthesis Pathways

The synthesis of this compound typically involves several key steps, including the formation of the indole moiety followed by the introduction of the morpholine ring. These synthetic routes are crucial for optimizing the compound for desired biological activities.

Synthesis Steps:

- Formation of Indole : Synthesize the indole core using traditional methods such as Fischer indole synthesis.

- Methylene Bridge Formation : Employ methods like Mannich reaction to introduce the methylene bridge.

- Morpholine Ring Closure : Use nucleophilic substitution reactions to incorporate the morpholine ring.

Pharmacokinetic Properties

Preliminary pharmacokinetic studies on similar compounds suggest that they exhibit favorable absorption and distribution characteristics. For example, compounds structurally related to this compound have demonstrated half-lives ranging from 1.31 to 1.64 hours in vivo, indicating a need for further optimization for sustained therapeutic effects .

Table 2: Pharmacokinetic Parameters of Related Compounds

| Compound | Administration Route | Peak Concentration (µM) | Half-Life (hours) |

|---|---|---|---|

| Compound 12 | Intraperitoneal | ~1.0 | 1.31 |

| Compound 13 | Intraperitoneal | ~1.0 | 1.64 |

Case Studies and Research Findings

Several studies have highlighted the potential applications of indole derivatives in drug development:

- PCSK9 Inhibition : A study demonstrated that fluorinated indoles could serve as effective inhibitors of PCSK9, providing insights into their role in cholesterol regulation and cardiovascular health .

- Antitumor Activity : Another study reported significant antitumor activity against various cancer cell lines, with specific compounds showing IC50 values below 10 µM, indicating potent activity .

特性

IUPAC Name |

4-[(5-fluoro-1H-indol-3-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDBULMUMFRVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。